Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy-
Overview
Description
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- is a steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol and other estrogenic steroids. This compound is significant in various biological and chemical processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- typically involves multiple steps starting from estrone. One common method includes the protection of the phenolic hydroxyl group of estrone using substituted benzoyl groups and the protection of the carbonyl group using ethylene glycol. The protected estrone undergoes bromination, debromination, and hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions and reagents to achieve high yields. The process includes the use of specific catalysts and solvents to facilitate the reactions efficiently. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and other estrogen-related treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- involves binding to estrogen receptors in the body. This binding activates the receptors, leading to the regulation of gene expression and modulation of various physiological processes. The compound interacts with specific molecular targets and pathways, influencing cellular growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A potent estrogen with similar structural features but different functional groups.
Estrone: Another estrogenic steroid with a different arrangement of double bonds and functional groups.
Estriol: A weaker estrogen with additional hydroxyl groups.
Uniqueness
Estra-1,3,5(10),15-tetraen-17-one, 3-hydroxy- is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other estrogens. Its unique structure allows it to interact differently with estrogen receptors and other molecular targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDDSSGLUJFMA-CBZIJGRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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